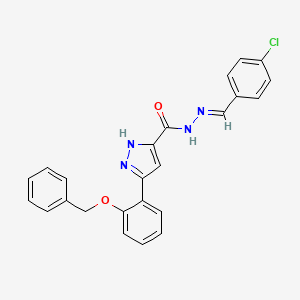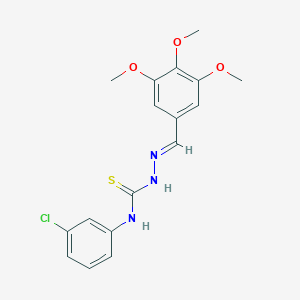
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is an organic compound with the molecular formula C17H18ClN3O3S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 3,4,5-Trimethoxybenzaldehyde with 3-chlorophenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The thiosemicarbazone moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups on the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions of thiosemicarbazones with biological macromolecules.
作用機序
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to the suppression of cancer cell growth. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 3,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
Uniqueness
3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the 3-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
特性
CAS番号 |
765271-28-1 |
|---|---|
分子式 |
C17H18ClN3O3S |
分子量 |
379.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18ClN3O3S/c1-22-14-7-11(8-15(23-2)16(14)24-3)10-19-21-17(25)20-13-6-4-5-12(18)9-13/h4-10H,1-3H3,(H2,20,21,25)/b19-10+ |
InChIキー |
FNFVTXDPFFNNHU-VXLYETTFSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


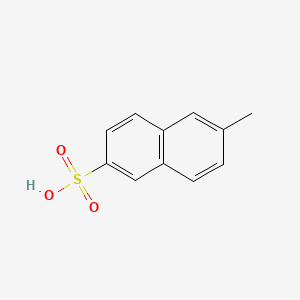
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)
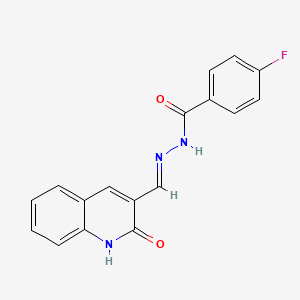
![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
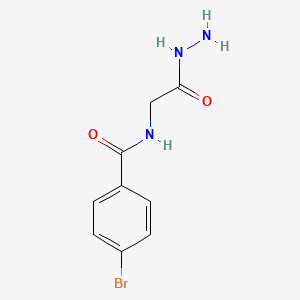
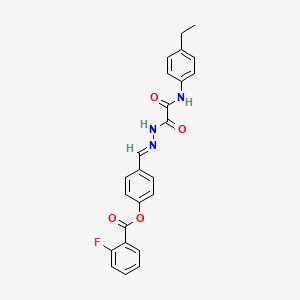
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
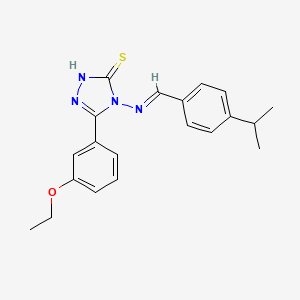
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
